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Compound of Interest

Compound Name: Fructone

cat. No.: 81293620

An In-depth Technical Guide to Fructone Isomers and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructone, known formally as Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1), is a
synthetic compound widely utilized in the flavor and fragrance industries for its characteristic
fruity, apple-like aroma. It belongs to the class of ketals, synthesized from the reaction of a [3-
ketoester (ethyl acetoacetate) and a diol (ethylene glycol). While "Fructone" typically refers to
this specific molecule, the underlying chemical structure allows for a range of isomers, primarily
by altering the diol component. These isomers, possessing unique physicochemical and
sensory properties, are of significant interest for creating novel flavor and fragrance profiles.

This technical guide provides a comprehensive overview of Fructone and its primary structural
isomer, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. It details their synthesis, physicochemical
properties, and characterization through modern analytical techniques. The document also
presents relevant toxicological data, offering a safety profile essential for professionals in
research and development.

Fructone and Its Isomers: Structure and
Nomenclature

The core structure of Fructone is based on a 1,3-dioxolane ring. Isomerism can be introduced
by modifying the substituents on this ring, most commonly by using a substituted diol in the
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synthesis.

Fructone: The Parent Compound

Fructone is the ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.

IUPAC Name: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

Common Names: Fructone, Apple Ketal, Applinal

CAS Number: 6413-10-1

Molecular Formula: CeH1404

Molecular Weight: 174.19 g/mol

Key Isomer: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

A notable structural isomer is formed when propylene glycol (propan-1,2-diol) is used in the
synthesis instead of ethylene glycol. This introduces a second methyl group on the dioxolane
ring at the C4 position. The presence of two chiral centers (C2 and C4) results in diastereomers
(cis and trans isomers).

o |[UPAC Name: Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate

Common Names: Fraistone®, Fructone B, Strawberry Ketal, Fruity Ketal[1][2]

CAS Number: 6290-17-1 (for the mixture of isomers)

Molecular Formula: CoH1604

Molecular Weight: 188.22 g/mol [1]
The relationship between Fructone and its propylene glycol-derived isomer is illustrated below.

Caption: Structural relationship between Fructone and its propylene glycol-derived isomer.

Physicochemical Properties
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The physical and chemical properties of Fructone and its key isomer are summarized below.

These properties are critical for their application in various formulations and for developing

purification strategies.

Property

Fructone (CAS 6413-10-1)

Isomer (CAS 6290-17-1)

Molecular Formula

CsH140a4

CoH1604

Molecular Weight 174.19 g/mol [3] 188.22 g/mol [1]
Appearance Colorless liquid Colorless liquid[1]
] Strong, fruity, apple-like, ) o
Odor Profile Fruity, apple, strawberry, anisic
woody
Density 1.085 g/cm3 @ 20°C 1.042 g/cm3 @ 20°CJ[1]
Boiling Point 95°C (203°F) 85°C (185°F)[1]
Flash Point 94°C (201.2°F) 91°C (195.8°F)[1]

Refractive Index

1.431-1.435 @ 20°C

1.422 - 1.432 @ 20°C[1]

Log P (Octanol/Water)

0.98

1.5[1]

Water Solubility

1.893 g/L (predicted)

Slightly soluble

Synthesis Protocols

The general synthesis for Fructone and its isomers is an acid-catalyzed ketalization reaction.

The workflow involves refluxing the reactants with azeotropic removal of water to drive the

reaction equilibrium towards the product.

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://www.benchchem.com/product/b1293620?utm_src=pdf-body
https://www.iff.com/scent/ingredients-compendium/fraistone/
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.scentree.co/en/Fraistone%C2%AE.html
https://www.benchchem.com/product/b1293620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Reactant Charging
Ethyl Acetoacetate, Diol (e.g., Ethylene Glycol),

Solvent (Toluene), Acid Catalyst (p-TSA)

;

2. Reaction
Heat to reflux using a Dean-Stark apparatus

to azeotropically remove water.

:

3. Workup
Cool mixture. Neutralize catalyst with

aqueous base (e.g., NaHCOs). Wash with brine.

;

4. Separation & Drying
Separate organic layer. Dry over

anhydrous sulfate (e.g., Na2SOa).

;

5. Purification
Filter drying agent. Remove solvent via
r n.

otary evaporation. Purify by vacuum distillatio

:

6. Analysis
Characterize product using GC-MS, NMR, and IR.

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of Fructone and its isomers.

Detailed Experimental Protocol: Synthesis of Fructone
(CAS 6413-10-1)

This protocol is a generalized procedure based on established methods.

o Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-
Stark trap, and a reflux condenser.

e Reagent Charging: To the flask, add ethyl acetoacetate (1.0 eq), ethylene glycol (1.5-3.0 eq),
and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane). Add a
catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate
(0.01 eq).
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» Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the
collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours
when water ceases to collect.

o Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a
separatory funnel and wash sequentially with a saturated agueous sodium bicarbonate
(NaHCO:s) solution (to neutralize the acid catalyst), water, and finally, a saturated brine
solution.

e Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium
sulfate (Na2S0Oa). Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

 Purification: Purify the resulting crude oil by vacuum distillation to yield Fructone as a
colorless liquid.

Characterization and Analytical Protocols

A combination of chromatographic and spectroscopic techniques is required for the
comprehensive characterization of Fructone and its isomers.

Purified Sample

| ceneee
GC-MS NMR (Slaeclzigscopy FTIR Spectroscopy

Functional Group
Absorbance Frequencies (cm™?)

Purity, Retention Time,
Mass-to-Charge Ratio (m/z),
Fragmentation Pattern

Chemical Shifts (),
Integration, Splitting Patterns,
Carbon Environment

Structure & Purity
- . .
Confirmation
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Caption: Standard analytical workflow for the characterization of Fructone isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight of
these volatile compounds.

e Protocol:

[¢]

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

o Injection: Split mode injection of the sample diluted in a suitable solvent (e.qg.,
dichloromethane or ethyl acetate).

o Oven Program: A temperature gradient program, for example, starting at 60°C, holding for
2 minutes, then ramping at 10°C/min to 250°C.

o MS Detection: Electron lonization (El) at 70 eV, scanning a mass range of m/z 40-300.

o Expected Results (Fructone): A major peak at a characteristic retention time. The mass
spectrum should show a molecular ion peak (M*) at m/z 174 (if visible) and characteristic
fragments, most notably at m/z 87 ([M - COzEt - CHs]*) and 43.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups.

e Protocol: A small drop of the neat liquid sample is placed on the crystal of an ATR-FTIR
spectrometer and the spectrum is recorded.

o Expected Results (Fructone):
o ~1736 cm~1: A strong C=0 stretch from the ester group.

o ~2984, 2890 cm~1: C-H stretching from the alkyl groups.
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o ~1049-1200 cm~*: Strong C-O stretching from the ester and ketal functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming atom connectivity. Spectra are
typically recorded in deuterated chloroform (CDClIs).

e 1H NMR Characterization of Fructone (400 MHz, CDCIs):

o

0 ~4.15 ppm: Quartet (q), 2H (OCH2CHs of the ethyl ester).

[¢]

0 ~3.95 ppm: Multiplet (m), 4H (OCH2CH-z0 of the dioxolane ring).

[e]

0 ~2.70 ppm: Singlet (s), 2H (CH2z adjacent to the ester carbonyl).

[e]

0 ~1.40 ppm: Singlet (s), 3H (CHs on the dioxolane ring).

(¢]

0 ~1.25 ppm: Triplet (t), 3H (OCH2CHs of the ethyl ester).
e 13C NMR Characterization of Fructone (100 MHz, CDCls):

o 0 ~170 ppm: C=0 of the ester.

o & ~108 ppm: Quaternary carbon of the ketal (C(O)2).

o 0 ~64 ppm: OCH2CH:20 carbons of the dioxolane ring.

o O ~60 ppm: OCHz: of the ethyl ester.

o & ~45 ppm: CHz adjacent to the ester carbonyl.

o & ~24 ppm: CHs on the dioxolane ring.

o 0 ~14 ppm: CHs of the ethyl ester.

o Predicted NMR Characterization of Isomer (CAS 6290-17-1): While experimental spectra are
not readily available, the structure allows for prediction of key differences from Fructone:
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o H NMR: The spectrum will be more complex due to the additional methyl group and
diastereomers. One would expect a doublet for the new methyl group (CH-CHs) around &
1.2-1.3 ppm and a corresponding multiplet for the CH proton around 6 4.0-4.3 ppm. The
original dioxolane protons will also show more complex splitting patterns.

o 13C NMR: Additional signals for the new CHs and CH carbons will be present. Due to the
presence of diastereomers, a doubling of some or all signals is expected.

Toxicology and Safety Profile

For researchers and developers, understanding the safety profile of a compound is paramount.
While Fructone and its isomers are not associated with any known biological signaling
pathways in a pharmacological context, comprehensive safety assessments have been
conducted, primarily by the Research Institute for Fragrance Materials (RIFM).

¢ Fructone (CAS 6413-10-1):

[¢]

Genotoxicity: The compound is not genotoxic.

[¢]

Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) is determined
to be 333 mg/kg/day.

[e]

Reproductive Toxicity: The NOAEL is 1000 mg/kg/day, the highest dose tested.

o

Skin Sensitization: No safety concerns have been identified at current declared use levels.
e Isomer (CAS 6290-17-1):

o Genotoxicity: Read-across data from Fructone and direct testing indicate the isomer does
not present a concern for genotoxic potential.

o Skin Sensitization: A safety assessment concluded no safety concerns for skin
sensitization under current use levels, based on read-across data.

This information suggests that both compounds have a favorable safety profile under typical
handling and use conditions in a laboratory or industrial setting. Standard laboratory personal
protective equipment (gloves, safety glasses) should be used when handling these materials.
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Conclusion

Fructone and its structural isomers represent a versatile class of ketals with significant
applications in the fragrance industry. Their synthesis is a straightforward application of acid-
catalyzed ketalization, and their characterization relies on a standard suite of analytical
techniques, including GC-MS, FTIR, and NMR spectroscopy. While they do not exhibit known
pharmacological activity, their toxicological profiles have been well-studied, indicating a low
level of hazard. This guide provides the foundational technical data and protocols necessary for
researchers to synthesize, characterize, and safely handle these compounds in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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